Biotin-VAD-FMK
Overview
Description
Biotin-VAD-FMK is a cell-permeable, irreversible biotin-labeled caspase inhibitor . It is used to identify active caspases in cell lysates . It inhibits TNFα-mediated apoptosis in vitro (IC50 = 0.7 μM) and is immunosuppressive, inhibiting T cell proliferation .
Synthesis Analysis
Biotin-VAD-FMK is a synthetic peptide designed as a methyl ester to facilitate cell permeability . It is supplied in DMSO (10 mM) and is recommended to be stored at -20°C .Molecular Structure Analysis
The molecular weight of Biotin-VAD-FMK is 672.81 and its molecular formula is C30H49FN6O8S . The sequence is VAD, with modifications including N-terminal biotinyl, C-terminal FMK, and Asp-3 = Asp (OMe) .Chemical Reactions Analysis
Biotin-VAD-FMK is an irreversible caspase inhibitor that covalently binds to the active cavity of a wide spectrum of active caspases . It is a synthetic peptide designed as a methyl ester to facilitate cell permeability .Physical And Chemical Properties Analysis
Biotin-VAD-FMK has a molecular weight of 672.81 and a molecular formula of C30H49FN6O8S . It is supplied in DMSO (10 mM) and is recommended to be stored at -20°C .Scientific Research Applications
1. Brain Delivery and Neuroprotection
- Application : Biotin-VAD-FMK has been explored for its potential in increasing neuronal cell survival following cerebral ischemia. A specific caspase inhibitor, Z-DEVD-FMK, has shown effectiveness in reducing vulnerability to neuronal cell death, but its inability to cross the blood-brain barrier (BBB) necessitates a delivery system. Chitosan (CS) nanospheres conjugated with poly(ethylene glycol) (PEG) bearing the OX26 monoclonal antibody, which recognizes the transferrin receptor, may facilitate receptor-mediated transport across the BBB, potentially enabling the delivery of anticaspase peptides like Z-DEVD-FMK into the brain (Aktaş et al., 2005).
2. Evaluation in Ovarian Tissue Transplantation
- Application : The efficiency of Z-VAD-FMK, a broad-spectrum caspase inhibitor, has been evaluated for preventing follicle loss induced by ischemia/reperfusion injury after ovarian tissue transplantation. Z-VAD-FMK maintained the metabolic activity of granulosa cells in vitro and improved primary follicular preservation after transplantation. This suggests its potential use in enhancing the success of ovarian tissue grafts by reducing apoptosis and increasing cell survival (Fransolet et al., 2018).
3. Therapeutic Potential in Neurodegenerative Diseases
- Application : The role of biotin-VAD-FMK in neurodegenerative diseases has been explored, particularly in the context of chronic progressive multiple sclerosis. High doses of biotin have shown potential in improving clinical symptoms, suggesting its involvement in energy metabolism and myelin synthesis. This highlights the potential of biotin-VAD-FMK in managing conditions related to nerve damage and degeneration (Sedel et al., 2015).
4. Reduction of Injury-Induced Trauma
- Application : Biotin-VAD-FMK has been investigated for its capacity to reduce the severity of injury-induced trauma, such as in cases of spinal cord injury. N-Benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketones (z-VAD-fmk), a caspase inhibitor, has shown effectivenessin significantly reducing spinal cord inflammation, tissue injury, and apoptosis, suggesting its therapeutic potential in mitigating the effects of traumatic injuries (Genovese et al., 2007).
5. Caspase Activity Detection in Apoptotic Cells
- Application : Biotin-VAD-FMK has been used in developing probes for detecting caspase activity in apoptotic cells. These probes, such as [18F]4-fluorobenzylcarbonyl–Val–Ala–Asp(OMe)–fluoromethylketone ([18F]FB-VAD-FMK), are beneficial in positron emission tomography (PET) imaging for quantifying caspase activity in vivo. This application is crucial for medical diagnostics and therapeutic interventions, particularly in oncology (Hight et al., 2014).
6. Identification of Active Caspases
- Application : The biotinylated pan-caspase inhibitor VAD-FMK is used for isolating active caspases in research. This method allows for the identification and analysis of caspases involved in apoptosis, providing valuable insights into cell death mechanisms and potential therapeutic targets (McStay & Green, 2014).
Future Directions
properties
IUPAC Name |
methyl (3S)-3-[[(2S)-2-[[(2S)-2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H49FN6O8S/c1-17(2)26(29(43)33-18(3)28(42)34-19(21(38)15-31)14-25(41)45-4)36-24(40)12-6-5-9-13-32-23(39)11-8-7-10-22-27-20(16-46-22)35-30(44)37-27/h17-20,22,26-27H,5-16H2,1-4H3,(H,32,39)(H,33,43)(H,34,42)(H,36,40)(H2,35,37,44)/t18-,19-,20-,22-,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQLQMKJGYKHCT-VRKQFSAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49FN6O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-VAD-FMK |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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